molecular formula C19H16BrN3O B4190546 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide

Cat. No. B4190546
M. Wt: 382.3 g/mol
InChI Key: SOEVJGQJGNFOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound is commonly referred to as BRD0705 and has been synthesized using different methods by researchers worldwide.

Mechanism of Action

The mechanism of action of BRD0705 involves the inhibition of specific enzymes and proteins that are involved in different cellular processes. This compound is known to inhibit the activity of the protein bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. By inhibiting the activity of BRD4, BRD0705 can modulate the expression of several genes, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
BRD0705 has been shown to have several biochemical and physiological effects on cells. It can induce cell death in cancer cells by inhibiting the activity of BRD4, which is overexpressed in many cancer cells. Additionally, this compound can modulate the immune response by regulating the expression of several genes involved in immune system function.

Advantages and Limitations for Lab Experiments

BRD0705 has several advantages as a research tool, including its high potency and specificity for BRD4 inhibition. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on BRD0705. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, researchers can explore the potential of BRD0705 in regulating other cellular processes and its applications in different fields of biology. Further studies are needed to understand the full potential of this compound and its mechanisms of action.

Scientific Research Applications

BRD0705 has been extensively studied for its potential applications in various biological studies. It has been found to be a potent inhibitor of several enzymes and proteins that play a crucial role in different cellular processes. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

2-(5-bromo-3-cyanoindol-1-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O/c1-13(14-5-3-2-4-6-14)22-19(24)12-23-11-15(10-21)17-9-16(20)7-8-18(17)23/h2-9,11,13H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEVJGQJGNFOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide
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2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide
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2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide
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2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide
Reactant of Route 5
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide
Reactant of Route 6
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(1-phenylethyl)acetamide

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